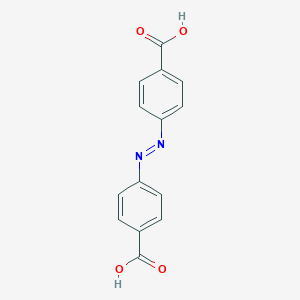

Azobenzene-4,4'-dicarboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-carboxyphenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHZQELJCLSKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277651 | |

| Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-91-4 | |

| Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-azobisbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Azobenzene-4,4'-dicarboxylic Acid from p-Nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Azobenzene-4,4'-dicarboxylic acid from p-nitrobenzoic acid, a key process for obtaining a versatile photoresponsive molecule. This compound is a valuable building block in the development of advanced materials, including metal-organic frameworks (MOFs), photoswitchable polymers, and systems for controlled drug release. Its utility stems from the photoisomerizable azobenzene (B91143) core and the reactive carboxylic acid functional groups that allow for further chemical modifications.[1][2] This document details the prevalent synthetic methodology, presents quantitative data from various reported procedures, and offers a step-by-step experimental protocol.

I. Reaction Pathway and Mechanism

The synthesis of this compound from p-nitrobenzoic acid is primarily achieved through a reductive coupling reaction. In an alkaline medium, typically a concentrated solution of sodium hydroxide (B78521), the nitro groups of two p-nitrobenzoic acid molecules are reduced and subsequently coupled to form the characteristic azo (-N=N-) linkage. Common reducing agents for this transformation include glucose and zinc dust. The carboxylic acid groups remain intact throughout the reaction. The overall transformation is a bimolecular reduction.

II. Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental procedures for the synthesis of this compound. This allows for a comparative analysis of different reaction conditions.

| Parameter | Method 1 (Glucose Reduction) | Method 2 (Glucose Reduction) | Method 3 (Zinc Dust Reduction) |

| p-Nitrobenzoic Acid | 8.0 g (48.0 mmol) | 5.0 g (29.9 mmol) | 250 g (2.0 mol, of nitrobenzene) |

| Sodium Hydroxide | 26.8 g (670 mmol) | 17.0 g (425 mmol) | 325 g (8.1 mol) |

| Reducing Agent | Not specified, but implied glucose | 30.0 g Glucose (166.5 mmol) | 265 g Zinc Dust (4.1 mol) |

| Solvent (Water) | 120 mL | Not specified | 750 mL (plus 2.5 L Methanol) |

| Reaction Temperature | Room Temperature, then 50°C | Room Temperature | Reflux |

| Reaction Time | Overnight, then 2 hours | Overnight | 10 hours |

| Yield | Not explicitly stated | Not explicitly stated | 84-86% (for azobenzene) |

Note: Method 3 is for the synthesis of azobenzene from nitrobenzene (B124822) and is included for comparison of the reductive coupling conditions.[3]

III. Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound using glucose as the reducing agent, compiled from established procedures.[4]

Materials:

-

p-Nitrobenzoic acid

-

Sodium hydroxide (NaOH)

-

D-Glucose

-

Distilled water

-

Concentrated Hydrochloric acid (HCl) or Acetic Acid

-

Ethanol (B145695) (for washing, optional)

Equipment:

-

Round-bottom flask of appropriate size

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, combine p-nitrobenzoic acid and sodium hydroxide in distilled water. Stir the mixture until the solids are completely dissolved. The solution will become warm.

-

Addition of Reducing Agent: To the stirred alkaline solution of p-nitrobenzoic acid, slowly add D-glucose. The addition of glucose may cause the reaction to become exothermic.

-

Reaction: Stir the resulting mixture at room temperature overnight. Air can be bubbled through the solution during this time. Following the overnight stirring, heat the reaction mixture to 50°C and maintain this temperature for 2 hours with continued stirring.

-

Precipitation of the Product: After cooling the reaction mixture to room temperature, and then further in an ice bath, slowly add concentrated hydrochloric acid or 50% acetic acid with vigorous stirring.[4] The product, this compound, will precipitate out of the solution as the pH becomes acidic. Monitor the pH to ensure complete precipitation (typically pH < 4).

-

Isolation of the Product: Collect the orange to brownish-orange precipitate by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid thoroughly with distilled water to remove any inorganic salts. An optional wash with a small amount of cold ethanol can also be performed. Dry the purified product in a desiccator or a vacuum oven at a moderate temperature (e.g., 80°C).

IV. Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include those for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹). The N=N stretch is often weak or inactive in the IR spectrum for symmetrical azobenzenes.

V. Visual Representations

Reaction Pathway Diagram:

References

"CAS number 586-91-4 chemical properties"

An In-depth Technical Guide on the Chemical Properties of Azobenzene-4,4'-dicarboxylic Acid (CAS Number: 586-91-4)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, CAS number 586-91-4. The information is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Chemical Identity and Properties

This compound is an organic compound characterized by a central photoresponsive azobenzene (B91143) core functionalized with two carboxylic acid groups at the para positions.[1][2] This dual functionality makes it a valuable building block in supramolecular chemistry and materials science.[2] The compound typically appears as a yellow or orange crystalline solid or powder.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 586-91-4 | [3] |

| Molecular Formula | C₁₄H₁₀N₂O₄ | [4] |

| Molecular Weight | 270.24 g/mol | [3] |

| Melting Point | ~117 °C | |

| Boiling Point | 541.2 °C at 760 mmHg | - |

| Density | 1.35 g/cm³ | - |

| Appearance | Light yellow to brown powder/crystal | - |

| Solubility | Soluble in polar solvents (e.g., water, alcohols); Slightly soluble in heated DMSO. | [1] |

| Stability | Light-sensitive | - |

| InChI Key | NWHZQELJCLSKNV-UHFFFAOYSA-N | [5] |

| SMILES | C(O)(=O)C1=CC=C(N=NC2=CC=C(C(O)=O)C=C2)C=C1 | - |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for synthesizing this compound via the reduction of p-nitrobenzoic acid.[6]

Materials:

-

4-nitrobenzoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Glucose

-

Glacial acetic acid

-

Distilled water

Procedure:

-

Dissolve 4-nitrobenzoic acid (e.g., 5 g, 29.92 mmol) and sodium hydroxide (e.g., 17 g, 425.00 mmol) in distilled water.[6]

-

Add glucose (e.g., 30 g, 166.52 mmol) to the solution as a reducing agent.[6]

-

Aerate the solution (e.g., by passing air through it) overnight at room temperature.[6]

-

Acidify the mixture by adding a 50% solution of glacial acetic acid.[6]

-

Heat the mixture with stirring at 50°C for 2 hours to precipitate the product.[6]

-

Filter the resulting solid, wash with water, and dry to obtain this compound.

Determination of Melting Point (Capillary Method)

This is a standard procedure for determining the melting point of a crystalline organic solid.[7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[9]

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently.[10]

-

Place the capillary tube in the heating block of the melting point apparatus.[7]

-

Heat the sample at a medium rate initially, then slow the heating rate to approximately 1-2 °C per minute as the temperature approaches the expected melting point.[10]

-

Record the temperature at which the first drop of liquid appears (T1).[10]

-

Record the temperature at which the entire sample has completely melted (T2).[10]

-

The melting point is reported as the range T1-T2.

Solubility Assessment

This protocol provides a qualitative assessment of the compound's solubility in various solvents.[11]

Materials:

-

This compound

-

Test tubes

-

Graduated cylinder or pipette

-

Vortex mixer

-

Solvents: Water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and an organic solvent (e.g., ethanol).

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[11]

-

Add 0.75 mL of the solvent to be tested in small portions, shaking vigorously after each addition.[11]

-

Observe if the solid dissolves completely.

-

For acidic and basic solutions, note any effervescence (with NaHCO₃) or color change that might indicate a reaction.[11]

-

Categorize the solubility as soluble, partially soluble, or insoluble based on visual inspection. The compound's two carboxylic acid groups predict solubility in basic solutions like 5% NaOH and 5% NaHCO₃.[6]

Spectroscopic Characterization

2.4.1 Fourier-Transform Infrared (FTIR) Spectroscopy

Procedure:

-

Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected characteristic peaks include a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and peaks associated with the aromatic rings and the N=N azo bond.[12][13]

2.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[14]

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[14]

-

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the benzene (B151609) rings.[14]

-

The ¹³C NMR spectrum will show signals for the carboxyl carbons and the aromatic carbons.[14]

Applications and Logical Workflows

This compound is a key component in the synthesis of advanced functional materials, primarily due to the photoisomerization capability of the azobenzene unit.[2][15] Upon irradiation with UV or visible light, it can reversibly switch between its more stable trans isomer and its cis isomer.[5][16] This property is exploited in the development of "smart" materials.[15][17]

The most prominent application is its use as an organic linker to construct Metal-Organic Frameworks (MOFs).[1][15][17] These MOFs can exhibit photoresponsive behavior, making them suitable for applications in gas storage, molecular recognition, sensing, and controlled drug delivery.[2][15][17]

Caption: Synthesis and application pathway for CAS 586-91-4.

The characterization of this compound follows a logical workflow to confirm its identity and purity after synthesis.

Caption: Workflow for the characterization of synthesized CAS 586-91-4.

Biological Activity

While this compound itself is primarily an organic intermediate, the broader class of azo compounds can exhibit biological activity.[4][18] The in vivo reduction of the azo bond can lead to the formation of corresponding aromatic amines, which may have different toxicological profiles than the parent compound.[18] Its derivatives and the materials synthesized from it, such as specific MOFs, are being explored for biomedical applications like light-triggered drug delivery.[2][5] The photo-switching property allows for external control over the release of therapeutic agents, a key feature in designing targeted therapies.[2]

References

- 1. Luminescence and Magnetic Properties of Two Three-Dimensional Terbium and Dysprosium MOFs Based on Azobenzene-4,4′-Dicarboxylic Linker | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 4,4'-Azobisbenzoic acid | C14H10N2O4 | CID 11471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 586-91-4 [chemicalbook.com]

- 5. This compound Dimethyl Ester | 5320-91-2 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trans-Cis Kinetic Study of this compound and Aluminium and Zirconium Based Azobenzene-4,4'-dicarboxylate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Azobenzene-4,4'-dicarboxylic Acid: A Technical Guide to its Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azobenzene-4,4'-dicarboxylic acid, a photoresponsive molecule with significant applications in materials science and drug delivery. This document details its molecular structure, chemical formula, and physicochemical properties, along with in-depth experimental protocols for its synthesis and characterization. Furthermore, it explores its role in the development of advanced materials and stimuli-responsive drug delivery systems.

Molecular Structure and Formula

This compound, also known as 4,4'-azodibenzoic acid, is an organic compound featuring a central azobenzene (B91143) core functionalized with two carboxylic acid groups at the para positions of the phenyl rings. The key characteristic of this molecule is the presence of the diazene (B1210634) group (-N=N-), which can undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths.[1][2][3][4][5] This photochromic behavior is the foundation for many of its applications in smart materials and controlled release systems.[1][2][3][4][5]

The molecular formula for this compound is C₁₄H₁₀N₂O₄, and its molecular weight is 270.24 g/mol .[6][7][8][9] The structure consists of two benzoic acid moieties linked by a diazene bridge.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value |

| CAS Number | 586-91-4 |

| Molecular Formula | C₁₄H₁₀N₂O₄ |

| Molecular Weight | 270.24 g/mol |

| Appearance | Light yellow to dark orange solid/powder |

| Melting Point | >300 °C |

| Boiling Point | 541.2 °C at 760 mmHg |

| Solubility | Slightly soluble in DMSO (heated) |

| InChI Key | NWHZQELJCLSKNV-UHFFFAOYSA-N |

Physicochemical and Photoresponsive Properties

The defining feature of this compound is its ability to undergo reversible photoisomerization. The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light (around 365 nm). The reverse isomerization from cis to trans can be induced by visible light or occurs thermally in the dark.[1][2][3][4][5] This change in configuration alters the molecule's geometry from a linear, planar shape in the trans form to a bent, non-planar shape in the cis form, leading to changes in its physical and chemical properties, such as polarity and dipole moment.

Table 2: Photoisomerization Kinetic Data

The kinetics of the trans-cis isomerization of this compound have been studied, providing insights into the rate of this photochemical process.

| Isomerization Process | Rate Constant (in water) |

| trans to cis (forward) | 0.023 min⁻¹ (0.00039 s⁻¹) |

| cis to trans (backward) | 0.017 min⁻¹ (0.00029 s⁻¹) |

Source: Molecules 2022, 27(4), 1370[10][11][12]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reductive coupling of p-nitrobenzoic acid.[13]

Materials:

-

p-Nitrobenzoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Glucose (reducing agent)

-

Glacial acetic acid

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve p-nitrobenzoic acid and a stoichiometric excess of sodium hydroxide in distilled water.

-

Slowly add glucose to the solution while stirring. The glucose acts as the reducing agent for the nitro groups.

-

Heat the reaction mixture at 50°C for approximately 2 hours with continuous stirring. The progress of the reaction can be monitored by a color change.

-

After the reaction is complete, cool the mixture to room temperature and allow it to sit overnight.

-

Acidify the solution by adding 50% glacial acetic acid. This will precipitate the this compound.

-

Collect the precipitate by filtration and wash it thoroughly with distilled water to remove any unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and water.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The aromatic protons and carbons will show characteristic chemical shifts.[14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. Key vibrational bands to look for include the C=O stretch of the carboxylic acid, the N=N stretch of the azo group, and the C-H and C=C vibrations of the aromatic rings.[15]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the molecular formula.[9]

-

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline structure of the solid material.[14]

-

Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the compound by measuring its weight change as a function of temperature.[14]

Applications in Research and Drug Development

The unique photoresponsive properties of this compound make it a valuable building block in several areas of research and development.

Metal-Organic Frameworks (MOFs)

This compound is widely used as an organic linker in the synthesis of photoresponsive Metal-Organic Frameworks (MOFs).[16][17] The ability of the azobenzene unit to isomerize within the MOF structure allows for the dynamic control of the framework's properties, such as pore size and guest adsorption/desorption, upon light irradiation.[16][17][18]

Light-Triggered Drug Delivery

A significant application of azobenzene-containing molecules is in the development of light-responsive drug delivery systems.[1][2][3][4][5] The trans-cis isomerization can be harnessed to trigger the release of an encapsulated drug from a nanocarrier, such as a liposome (B1194612) or a polymer nanoparticle.[1][4][5] The change in the molecule's shape and polarity upon photoisomerization can disrupt the integrity of the carrier, leading to the release of the therapeutic agent at a specific time and location when exposed to light.[1][2][3][4][5]

Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual model for the application of this compound in light-triggered drug delivery.

Caption: Synthesis workflow for this compound.

Caption: Conceptual mechanism of light-triggered drug release.

References

- 1. Photochemical mechanisms of light-triggered release from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]

- 3. kinampark.com [kinampark.com]

- 4. Recent advances in light-responsive on-demand drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 586-91-4 | TCI Deutschland GmbH [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound(586-91-4) MS [m.chemicalbook.com]

- 10. Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs [mdpi.com]

- 11. Trans-Cis Kinetic Study of this compound and Aluminium and Zirconium Based Azobenzene-4,4'-dicarboxylate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthetic azobenzene-containing metal–organic framework ion channels toward efficient light-gated ion transport at the subnanoscale - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of Light: A Technical Guide to the Photochromic Properties of Azobenzene-4,4'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Azobenzene-4,4'-dicarboxylic acid (ADA) stands as a cornerstone molecule in the development of photoresponsive materials. Its ability to undergo reversible isomerization upon light irradiation allows for precise spatiotemporal control over material properties, opening new avenues in drug delivery, smart materials, and molecular machinery. This technical guide provides an in-depth analysis of the core photochromic properties of ADA, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its unique capabilities.

Core Photochromic Principles

The defining characteristic of this compound is its reversible transformation between two isomers: the thermodynamically stable trans form and the metastable cis form.[1][2] This photoisomerization is triggered by light of specific wavelengths. Typically, ultraviolet (UV) light promotes the conversion from the trans to the cis isomer, while visible light or thermal energy facilitates the reverse cis-to-trans relaxation.[1][3]

This isomerization induces significant changes in the molecule's geometry and physical properties. The distance between the para-substituted carbon atoms decreases from approximately 9.0 Å in the trans isomer to 5.5 Å in the cis isomer.[3] Concurrently, the molecule transitions from a near-planar configuration with a low dipole moment to a bent structure with a significant dipole moment.[3] These alterations at the molecular level translate to macroscopic changes in materials incorporating ADA, such as modifications in shape, polarity, and solubility.[1]

Quantitative Photochromic Data

The photochromic behavior of this compound and its derivatives is characterized by several key quantitative parameters. The following tables summarize the available data from the literature to provide a comparative overview.

Table 1: Spectroscopic Properties of Azobenzene (B91143) Derivatives

| Compound | Isomer | Solvent | π → π* λmax (nm) | n → π* λmax (nm) |

| This compound | trans | Water | ~294 | ~445 |

| Amide Derivative (L1) | trans | DMSO | ~320 | ~450 |

| Amide Derivative (L2) | trans | DMSO | ~320 | ~450 |

Data synthesized from multiple sources which report shifts in these regions upon isomerization.[3][4][5][6][7]

Table 2: Photoisomerization Quantum Yields and Cis-Isomer Content

| Compound | Isomerization | Solvent | Quantum Yield (Φ) | Cis Isomer at Photostationary State (%) |

| Amide Derivative (L1) | trans → cis | DMSO | 0.0619 | 40 |

| Amide Derivative (L2) | trans → cis | DMSO | 0.0279 | 22 |

Data for amide derivatives of this compound.[3][8] Note: Quantum yields for the parent ADA are not explicitly detailed in the provided results, but for azobenzene itself, the trans-to-cis quantum yield is generally lower than the cis-to-trans yield.[9][10][11][12]

Table 3: Thermal Cis-to-Trans Isomerization Kinetics

| Compound | Solvent | Temperature (°C) | Half-life (t½) | Rate Constant (k) |

| This compound | Water | 25 | 30 min | - |

| Amide Derivative (L1) | DMSO | 25 | 82.3 h | 2.3 x 10⁻⁶ s⁻¹ |

The half-life of ADA increases upon coordination in Metal-Organic Frameworks.[2] The stability of the cis-isomer is significantly influenced by its chemical environment and substitution.[3] The rate of isomerization can also be affected by solvent polarity.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound's photochromic properties.

Synthesis of this compound

A common synthetic route involves diazotization and coupling reactions. A general procedure is as follows:

-

Diazotization: 4-aminobenzoic acid is dissolved in a hydrochloric acid solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling: The diazonium salt solution is subsequently added to a cooled alkaline solution of 4-aminobenzoic acid. The reaction mixture is stirred at low temperature.

-

Oxidation: The resulting intermediate is oxidized, for instance, by passing air through the solution overnight at room temperature.[15]

-

Acidification and Isolation: The solution is then acidified with an acid like glacial acetic acid, leading to the precipitation of this compound.[15] The precipitate is collected by filtration, washed, and dried.

For a more detailed synthesis of the dichloride derivative, one can refer to the procedure for reacting this compound with a chlorinating agent.[3][16]

Monitoring Photoisomerization

The trans-cis isomerization can be monitored using UV-Vis spectrophotometry and ¹H NMR spectroscopy.[3]

UV-Vis Spectrophotometry Protocol:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., water, DMF, DMSO).[2][4]

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in its thermally-adapted (predominantly trans) state. This spectrum will typically show a strong π → π* transition band and a weaker n → π* transition band.[3][9]

-

Photoisomerization (trans to cis): Irradiate the solution with a UV light source (e.g., 365 nm).[3][5] Record the UV-Vis spectra at regular intervals until a photostationary state is reached, indicated by no further changes in the spectrum. The π → π* band will decrease in intensity, while the n → π* band will show a hyperchromic effect.[3]

-

Photoisomerization (cis to trans): To observe the reverse isomerization, the solution rich in the cis-isomer can be irradiated with visible light (e.g., >420 nm) or allowed to relax thermally in the dark.[3]

-

Kinetic Analysis: For thermal relaxation, the solution is kept in the dark at a constant temperature, and spectra are recorded over time. The change in absorbance at a specific wavelength can be used to determine the kinetics of the thermal back-isomerization, which often follows first-order kinetics.[3][13]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the processes involved in studying and utilizing this compound.

Caption: Reversible photoisomerization of this compound.

Caption: Experimental workflow for photoisomerization analysis.

Applications and Future Directions

The unique photoresponsive nature of this compound makes it a valuable component in a wide range of applications. It is extensively used as a linker in Metal-Organic Frameworks (MOFs), creating smart materials with light-tunable porosity for gas separation, catalysis, and controlled guest release.[1][2][17][18][19] In the realm of drug development, ADA and its derivatives are being explored for light-triggered drug delivery systems, where the conformational change can be used to release a therapeutic agent at a specific site.[17][20] Furthermore, its incorporation into polymers and self-assembled monolayers enables the creation of light-actuated devices and surfaces with switchable properties.[1] The ongoing research into the synthesis and properties of ADA derivatives continues to expand the toolkit for creating sophisticated, light-responsive systems.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. researchgate.net [researchgate.net]

- 10. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Trans-Cis Kinetic Study of this compound and Aluminium and Zirconium Based Azobenzene-4,4'-dicarboxylate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Luminescence and Magnetic Properties of Two Three-Dimensional Terbium and Dysprosium MOFs Based on Azobenzene-4,4′-Dicarboxylic Linker | MDPI [mdpi.com]

- 19. Photo-responsive metal–organic frameworks – design strategies and emerging applications in photocatalysis and adsorption - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01022D [pubs.rsc.org]

- 20. This compound Dimethyl Ester | 5320-91-2 | Benchchem [benchchem.com]

Solubility Profile of Azobenzene-4,4'-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Azobenzene-4,4'-dicarboxylic Acid in various solvents. Understanding the solubility of this photoresponsive molecule is critical for its application in diverse fields, including the development of smart materials, molecular switches, and innovative drug delivery systems. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for its synthesis and application.

Core Concepts and Applications

This compound is a bifunctional organic compound featuring a central photochromic azobenzene (B91143) core flanked by two carboxylic acid groups. This unique structure allows for reversible trans-cis isomerization upon exposure to light of specific wavelengths, leading to significant changes in its molecular geometry and, consequently, its physical and chemical properties. The carboxylic acid moieties provide sites for further chemical modification, such as esterification or amidation, and enable its use as a linker in the formation of metal-organic frameworks (MOFs).[1][2] Its application as a photoswitchable component in drug delivery systems is an area of growing interest, allowing for the controlled release of therapeutic agents.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, based on available studies, the following table summarizes the known solubility in select solvents at ambient temperature (approximately 25°C). It is important to note that these values, derived from concentrations used in kinetic studies, represent a minimum solubility and may not reflect the saturation point.

| Solvent | Chemical Formula | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) | Reference |

| Water | H₂O | 0.01 | 3.7 x 10⁻⁵ | 25 | [3] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 0.02 | 7.4 x 10⁻⁵ | 25 | [3] |

| Chloroform | CHCl₃ | 0.015 | 5.5 x 10⁻⁵ | 25 | [3] |

Qualitative Solubility Observations

While comprehensive quantitative data is limited, several qualitative observations regarding the solubility of this compound have been documented:

-

Dimethyl Sulfoxide (DMSO): The compound is reported to be slightly soluble in DMSO, with solubility increasing upon heating.[2]

-

Common Organic Solvents: Polymers synthesized from this compound are generally found to be slightly soluble or insoluble in common organic solvents.[4]

-

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is noted as a solvent for polymers based on this dicarboxylic acid.[4]

-

Aqueous Base: As a dicarboxylic acid, its solubility in aqueous solutions is expected to increase significantly with an increase in pH due to the deprotonation of the carboxylic acid groups to form more soluble carboxylate salts.

Experimental Protocols

The following section details a robust experimental protocol for the determination of the solubility of this compound. This method is based on the principles of the shake-flask method coupled with UV-Vis spectrophotometric analysis, a technique well-suited for aromatic compounds.

Protocol: Determination of Saturation Solubility using the Shake-Flask Method and UV-Vis Spectroscopy

1. Materials and Reagents:

-

This compound (purity >95%)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, N,N-dimethylformamide, dimethyl sulfoxide) of analytical grade

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm pore size, compatible with the solvent)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

2. Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

3. Calibration Curve Construction:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the respective solvent using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

4. Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium solubility is reached. Preliminary experiments should be conducted to determine the optimal equilibration time.

5. Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Immediately dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

6. Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: A simplified workflow for the synthesis of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Conceptual diagram of a photoswitchable drug delivery system using an azobenzene linker.

References

A Technical Guide to the Trans-Cis Isomerization Mechanism of Azobenzene-4,4'-dicarboxylic Acid

Abstract

Azobenzene (B91143) and its derivatives are fundamental building blocks in the development of photoresponsive materials and molecular switches. Their ability to undergo reversible isomerization between two distinct geometric forms—trans and cis—upon stimulation by light or heat is central to their function. Azobenzene-4,4'-dicarboxylic acid (AZB(COOH)₂), in particular, has garnered significant interest due to its suitability as a functional linker in advanced materials like Metal-Organic Frameworks (MOFs). This technical guide provides an in-depth exploration of the trans-cis isomerization mechanism of this compound, intended for researchers, scientists, and professionals in drug development. It covers the core isomerization pathways, presents key quantitative kinetic and photophysical data, details standardized experimental protocols, and illustrates critical workflows and relationships through diagrams.

The Isomerization Process: Core Mechanisms

The functionality of this compound as a molecular switch is rooted in its ability to exist in two isomeric states: the planar, thermodynamically stable trans-(E) isomer and the non-planar, metastable cis-(Z) isomer.[1][2] The conversion between these states can be initiated by light (photoisomerization) or occur spontaneously as the cis form relaxes to the more stable trans form (thermal isomerization).[2][3]

The trans → cis photoisomerization is typically induced by UV light (λ ≈ 300–400 nm), which excites the molecule to a higher energy state.[1] The reverse cis → trans isomerization can be driven by visible light or occur thermally in the dark.[1][2] The mechanism of this interconversion has been a subject of extensive investigation, with two primary pathways proposed[2][4]:

-

Rotation: This mechanism involves the twisting of the C-N=N-C dihedral angle, proceeding through a transition state where the π-bond of the central azo group is temporarily broken.[2][4] This pathway is often associated with photoisomerization from an excited state.[2]

-

Inversion: This pathway proceeds through a semi-linear transition state where one of the nitrogen atoms becomes sp-hybridized, causing one of the phenyl rings to "invert" its position.[2][4] The inversion mechanism is generally considered the favored pathway for thermal cis-to-trans relaxation in the ground state.[4]

Computational studies using Density Functional Theory (DFT) on azobenzene derivatives with carboxyl groups suggest that the isomerization in the ground state likely follows a rotation-assisted inversion pathway .[5] The exact mechanism can be influenced by external factors such as solvent polarity.[6][7]

Figure 1: Proposed photoisomerization and thermal relaxation pathways for azobenzene.

Quantitative Analysis of Isomerization

The efficiency and speed of the isomerization process are described by several key quantitative parameters. These values are crucial for designing materials with specific response times and characteristics. The solvent environment has been shown to have a slight effect on the rate of isomerization.[8][9][10]

Table 1: Kinetic Parameters for this compound Isomerization

| Parameter | Solvent | Value | Reference |

|---|---|---|---|

| trans → cis (Forward) Rate Constant (k_obs_) | Water | 0.00039 s⁻¹ | [8][11] |

| DMF | 0.00022 s⁻¹ | [8][11] | |

| Chloroform | 0.00017 s⁻¹ | [8][11] | |

| cis → trans (Backward) Rate Constant (k_obs_) | Water | 0.00029 s⁻¹ | [8][11] |

| DMF | 0.00022 s⁻¹ | [8][11] |

| | Chloroform | 0.00017 s⁻¹ |[8][11] |

Table 2: Photophysical and Thermodynamic Properties of this compound and Derivatives

| Property | Isomer | Value | Reference |

|---|---|---|---|

| Quantum Yield (Φ) | trans → cis | 0.11 (unsubstituted in decane) | [12] |

| trans → cis | 2.79 - 6.19% (amide derivatives in DMSO) | [1] | |

| Fluorescence Quantum Yield | trans | < 10⁻⁴ | [13] |

| Activation Energy (Eₐ) of Thermal Relaxation | cis → trans | 49.2 kJ/mol (similar derivative) | [14] |

| cis → trans | ~105 kJ/mol (azobenzene in MOF) | [3] | |

| Band Gap Energy | trans | 3.88 eV | [8] |

| cis | 2.40 eV | [8] | |

| Dipole Moment | trans | 0 D | [1][8] |

| cis | ~3.2 D | [1][8] | |

| Distance between para-Carbons | trans | 9.0 Å | [1] |

| | cis | 5.5 Å |[1] |

Experimental Protocols for Studying Isomerization

The most common technique for monitoring the isomerization of azobenzene derivatives is UV-Visible (UV-Vis) Spectrophotometry .[8][15] This method tracks the changes in the absorption spectrum, as the trans and cis isomers have distinct spectral signatures. The trans isomer typically shows a strong π→π* absorption band in the UV region (~320 nm) and a weaker n→π* band in the visible region (~450 nm).[1] Upon isomerization to the cis form, the intensity of the π→π* band decreases, while the n→π* band intensity increases.[1]

Standard UV-Vis Protocol

A typical experiment to monitor and quantify photoisomerization involves the following steps:

-

Sample Preparation: A stock solution of this compound is prepared in the desired solvent at a known concentration.[15] For analysis, this is diluted in a quartz cuvette to an appropriate concentration for UV-Vis measurements. The solution can be deaerated by bubbling with an inert gas (e.g., N₂ or Ar) to prevent photodegradation.[15]

-

Initial Spectrum (100% trans): The full UV-Vis absorption spectrum of the solution is recorded before irradiation. This represents the thermally stable, 100% trans-isomer state.[15]

-

trans-to-cis Photoisomerization: The sample is irradiated with a UV light source at a wavelength corresponding to the π→π* transition (e.g., 365 nm).[15] The absorption spectrum is recorded at set time intervals.

-

Photostationary State (PSS): Irradiation is continued until no further significant changes are observed in the spectrum.[15] This indicates that a photostationary state, a stable mixture of trans and cis isomers, has been reached.

-

cis-to-trans Isomerization: The reverse reaction is initiated either photochemically or thermally.

-

Data Analysis: The percentage of each isomer at any given time can be calculated from the absorbance changes at specific wavelengths, allowing for the determination of rate constants and quantum yields.[15]

Figure 2: Standard experimental workflow for UV-Vis analysis of photoisomerization.

Other Key Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to structurally characterize the trans and cis isomers and to follow the kinetics of the slower thermal isomerization process.[1][16]

-

Computational Modeling: DFT and other computational methods are invaluable for predicting the structures of isomers, calculating the energies of transition states, and exploring potential energy surfaces to elucidate the most likely isomerization pathways.[4][5][8]

Factors Influencing Isomerization

The isomerization behavior of this compound is not static and can be significantly influenced by its chemical environment.

-

Solvent Polarity: The polarity of the solvent can impact photoisomerization rates and may favor one isomerization mechanism over another.[6][9] For the cis isomer, which has a significant dipole moment (~3.2 D) compared to the nonpolar trans isomer (0 D), polar solvents can stabilize the molecule and affect the energy of the transition state.[1][8]

-

pH: In aqueous solutions, the pH plays a critical role. The two carboxylic acid groups on the molecule can exist in protonated (–COOH) or deprotonated (–COO⁻) states depending on the pH. This change in ionization state alters the molecule's electronic properties and has been shown to systematically affect the rate of thermal cis-to-trans relaxation.[17][18][19] This property allows for pH control over the switching times of azobenzene-based systems.[17]

Figure 3: Logical influence of pH on the protonation state and isomerization kinetics.

Conclusion

The trans-cis isomerization of this compound is a complex process governed by competing rotational and inversional mechanisms, with strong evidence pointing towards a rotation-assisted inversion pathway for thermal relaxation. The kinetics and photophysical properties of this process are well-characterized, but are also highly sensitive to environmental factors like solvent polarity and pH. A thorough understanding of these mechanisms and influencing factors, gained through a combination of UV-Vis spectroscopy, NMR, and computational modeling, is essential for the rational design and application of this molecule in advanced photoresponsive materials, from light-triggered drug delivery systems to smart polymers and MOFs.

References

- 1. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azobenzene - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cis-to- Trans Isomerization of Azobenzene Derivatives Studied with Transition Path Sampling and Quantum Mechanical/Molecular Mechanical Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Trans-Cis Kinetic Study of this compound and Aluminium and Zirconium Based Azobenzene-4,4'-dicarboxylate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.ed.ac.uk [pure.ed.ac.uk]

- 14. khu.elsevierpure.com [khu.elsevierpure.com]

- 15. benchchem.com [benchchem.com]

- 16. era.ed.ac.uk [era.ed.ac.uk]

- 17. pH-Dependent cis --> trans isomerization rates for azobenzene dyes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Item - pH-Dependent cis â trans Isomerization Rates for Azobenzene Dyes in Aqueous Solution - figshare - Figshare [figshare.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Properties of Azobenzene-4,4'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Azobenzene-4,4'-dicarboxylic Acid, a key photoresponsive molecule. The document details its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable information for its application in research and development.

Synthesis of this compound

This compound is commonly synthesized via the reduction of p-nitrobenzoic acid.[1] This process typically involves the use of a reducing agent, such as glucose, in an alkaline solution.

A detailed protocol for the synthesis of this compound is as follows[1]:

-

Reaction Setup: In a suitable reaction vessel, dissolve p-nitrobenzoic acid and a significant excess of sodium hydroxide (B78521) in distilled water.

-

Reduction: Add a reducing agent, such as glucose, to the solution. The reaction is often exothermic.

-

Aeration: Pass a stream of air through the solution overnight at room temperature.

-

Acidification: Acidify the reaction mixture with a dilute solution of glacial acetic acid.

-

Heating: Stir the mixture at approximately 50°C for 2 hours to promote the formation of the product.

-

Isolation: The resulting this compound can be isolated through filtration, washed, and dried.

References

The Discovery and Enduring Legacy of Azobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of azobenzene (B91143) chemistry, from its initial discovery to its modern applications. We delve into the historical synthesis of these fascinating compounds, provide detailed experimental protocols for their preparation, and present key quantitative data in a clear, comparative format. Furthermore, this guide illustrates the fundamental reaction mechanisms and experimental workflows through detailed diagrams, offering a comprehensive resource for professionals in the scientific community.

A Journey Through Time: The Discovery and History of Azobenzene Compounds

The story of azobenzene began in 1834 when German chemist Eilhard Mitscherlich first described the compound.[1] His work laid the foundation for a new class of molecules that would become central to the development of synthetic dyes and, much later, to the burgeoning field of photopharmacology and molecular machines. The first successful synthesis of yellowish-red crystalline flakes of azobenzene was reported in 1856.[1] This original method involved the reduction of nitrobenzene (B124822) using iron filings in the presence of acetic acid.[1]

The late 19th and early 20th centuries saw the development of several other key synthetic routes, including the Baeyer-Mills reaction, which involves the condensation of an aromatic nitroso compound with an aniline (B41778), and the Wallach rearrangement, a reaction that converts azoxybenzenes to hydroxyazobenzenes in the presence of a strong acid.[2][3] These methods expanded the synthetic chemist's toolkit, allowing for the creation of a diverse array of azobenzene derivatives with tailored properties.

A pivotal moment in the history of azobenzene chemistry occurred in 1937 with the discovery of its photoisomerization properties.[4] It was observed that the stable trans isomer could be converted to the metastable cis isomer upon irradiation with ultraviolet light, and the reverse transformation could be initiated with visible light or heat. This light-induced switching behavior opened up a vast landscape of applications, transforming azobenzenes from simple dyes into dynamic molecular components for a range of advanced materials and technologies.

Experimental Protocols: From Historical to Modern Synthesis

This section provides detailed methodologies for key experiments in azobenzene synthesis, from a classic historical method to a more modern, high-yield approach.

Historical Synthesis: Reduction of Nitrobenzene with Iron and Acetic Acid (circa 1856)

This method, while historically significant, is often superseded by more efficient and higher-yielding modern techniques. The following is a generalized procedure based on the original principle.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine nitrobenzene and an excess of iron filings.

-

Add glacial acetic acid to the mixture.

-

Heat the reaction mixture under reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the characteristic almond-like smell of nitrobenzene.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

-

The crude azobenzene can be purified by recrystallization from ethanol (B145695).

Modern Synthesis: Reduction of Nitrobenzene with Zinc Dust and Sodium Hydroxide (B78521)

This method is a common and reliable laboratory-scale synthesis of azobenzene, providing good yields.[5]

Protocol:

-

In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 250 g (2.0 moles) of nitrobenzene, 2.5 L of methanol (B129727), and a solution of 325 g (8.1 moles) of sodium hydroxide in 750 mL of distilled water.[5]

-

With stirring, add 265 g (4.1 moles) of zinc dust to the mixture.[5]

-

Heat the mixture to reflux and maintain reflux for 10 hours. The completion of the reaction is indicated by the absence of the odor of nitrobenzene.[5]

-

Filter the hot reaction mixture to remove the sodium zincate precipitate. Wash the precipitate with a small amount of warm methanol.

-

Distill the methanol from the filtrate.

-

Chill the residue to induce crystallization of azobenzene.

-

Filter the crude azobenzene. To remove zinc salts, wash the crude product with 500 mL of 2% hydrochloric acid at approximately 70°C with vigorous stirring for 5 minutes.[5]

-

Chill the mixture to solidify the azobenzene, filter, and wash thoroughly with water.

-

Recrystallize the purified azobenzene from a mixture of 720 mL of 95% ethanol and 60 mL of water. The expected yield of azobenzene (melting point 66–67.5°C) is 156–160 g (84–86%).[5]

Baeyer-Mills Reaction for Asymmetric Azobenzenes

The Baeyer-Mills reaction is a versatile method for the synthesis of unsymmetrical azobenzenes through the condensation of an aromatic nitroso compound and an aniline.[6]

General Protocol (Continuous Flow Example): [7]

-

Prepare two separate solutions in acetic acid: one containing the desired aniline derivative and the other containing the corresponding nitrosobenzene (B162901) derivative.

-

Using a continuous flow reactor system, pump both solutions at a controlled flow rate into a mixing chamber and then through a heated tube reactor.

-

The reaction temperature and residence time are optimized for the specific substrates. For example, for the reaction of aniline and nitrosobenzene, optimal conditions were found to be 70°C with a residence time of 50 minutes.[7]

-

The output from the reactor can be subjected to an in-line aqueous workup and extraction with an organic solvent like cyclohexane.[7]

-

The organic phase is then collected, and the solvent is removed to yield the azobenzene product. This method has been shown to produce a variety of azobenzene derivatives in high yields.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of azobenzene compounds.

Table 1: Comparison of Azobenzene Synthesis Methods

| Synthesis Method | Reactants | Conditions | Yield (%) | Reference |

| Historical Reduction | Nitrobenzene, Iron filings, Acetic acid | Reflux | Not specified in historical accounts | [1] |

| Modern Reduction | Nitrobenzene, Zinc dust, NaOH, Methanol | Reflux, 10 hours | 84-86% | [5] |

| Baeyer-Mills (Flow) | Aniline, Nitrosobenzene, Acetic acid | 70°C, 50 min residence time | >99% | [7] |

| Microwave-Assisted | Nitrobenzene, 4-aminophenol, KOH, Ethanol | 150°C, 3 min, 200 W | 95% (gram-scale) | [8] |

Table 2: Spectroscopic and Photochemical Properties of Azobenzene

| Property | trans-Azobenzene | cis-Azobenzene | Reference |

| UV-Vis Absorption (in Methanol) | [9] | ||

| π-π* Transition (λmax) | ~320 nm | ~280 nm | [9] |

| n-π* Transition (λmax) | ~440 nm | ~430 nm | [10] |

| ¹H NMR (in CDCl₃) | [10] | ||

| Chemical Shift Range (ppm) | ~7.4-7.9 | ~6.8-7.5 | [10] |

| ¹⁵N NMR (at 16.4 T) | [10] | ||

| T₁ Relaxation Time (s) | 3.5 | 6.9 | [10] |

| Photoisomerization | [1] | ||

| trans to cis | UV light (~300-400 nm) | - | [1] |

| cis to trans | Blue light (>400 nm) or heat | - | [1] |

Visualizing the Core of Azobenzene Chemistry

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the chemistry of azobenzene.

Signaling Pathways and Reaction Mechanisms

Experimental Workflows

References

- 1. Azobenzene - Wikipedia [en.wikipedia.org]

- 2. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. digital.library.txst.edu [digital.library.txst.edu]

- 7. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety Information for Azobenzene-4,4'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for Azobenzene-4,4'-dicarboxylic acid (CAS No. 586-91-4). The information is compiled from various safety data sheets and toxicological literature to ensure a thorough overview for professionals handling this chemical.

Chemical and Physical Properties

This compound is an organic compound that is utilized as a building block in chemical synthesis, particularly in the development of metal-organic frameworks (MOFs) and photoswitchable materials.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O₄ | [2] |

| Molecular Weight | 270.24 g/mol | [2] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 117 °C (in ligroine) | [3] |

| Boiling Point | 541.2 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.35 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO (with heating) | [3] |

| Stability | Light sensitive. The product is chemically stable under standard ambient conditions (room temperature). | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as an irritant.[5] The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Irritant | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Irritant | Warning |

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[5]

Toxicological Information

The primary mechanism of toxicity for many azo dyes involves the reductive cleavage of the azo bond (R-N=N-R') by intestinal microbiota or liver enzymes, particularly azoreductases.[5][6] This metabolic process results in the formation of aromatic amines.[7][8] Some of these aromatic amines are known to be pro-mutagens and pro-carcinogens that can be further metabolized to reactive electrophilic species. These reactive intermediates can covalently bind to DNA, leading to mutations and potentially initiating cancer.[5][8]

Another potential, though less common, mechanism of toxicity for azo compounds is the direct oxidation of the azo linkage to form highly reactive and electrophilic diazonium salts.[5]

Given these potential pathways, it is crucial to handle this compound with appropriate safety precautions to minimize exposure. In vitro studies on azobenzene-based polymeric nanocarriers have utilized cytotoxicity assays (MTT, trypan blue exclusion) and genotoxicity assays (comet assay) to evaluate their biocompatibility.[1][9]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the potential toxicity of this compound, based on established guidelines and relevant research.

Acute Dermal Irritation/Corrosion Study (Adapted from OECD Guideline 404)

Objective: To determine the potential of this compound to produce irritation or corrosion upon a single, 4-hour application to the skin.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used for this study.[10]

-

Preparation of Test Site: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped, exposing an area of about 6 cm².[11]

-

Application of Test Substance: 0.5 g of finely powdered this compound is moistened with a small amount of distilled water and applied to the test site.[11] The site is then covered with a gauze patch and a semi-occlusive dressing.[12]

-

Exposure Period: The dressing remains in place for 4 hours.[11]

-

Observation: After the exposure period, the dressing is removed, and any residual test substance is cleaned. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11]

-

Scoring: The reactions are scored using a standardized system (e.g., Draize scale).[10]

Acute Eye Irritation/Corrosion Study (Adapted from OECD Guideline 405)

Objective: To assess the potential of this compound to cause eye irritation or corrosion when applied to the conjunctival sac.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits with no pre-existing eye irritation are used.[13]

-

Pre-treatment: A systemic analgesic and a topical anesthetic are administered to minimize pain and distress.[13]

-

Application of Test Substance: Approximately 0.1 g of finely powdered this compound is instilled into the conjunctival sac of one eye of each animal.[3][13] The other eye serves as a control.[13] The eyelids are held together for about one second.[13]

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[14]

-

Scoring: Ocular lesions are scored according to a standardized numerical system.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the effect of this compound on the metabolic activity and viability of cultured cells.

Methodology:

-

Cell Culture: Human or other mammalian cell lines (e.g., human ventricular cardiomyocytes or mouse fibroblasts) are cultured in appropriate media and conditions.[9]

-

Exposure: Cells are seeded in 96-well plates and allowed to attach. They are then exposed to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable, metabolically active cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential toxicological pathway of azo compounds and workflows for safety assessment.

References

- 1. Cytotoxicity and Genotoxicity of Azobenzene-Based Polymeric Nanocarriers for Phototriggered Drug Release and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 586-91-4 [chemicalbook.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity and Genotoxicity of Azobenzene-Based Polymeric Nanocarriers for Phototriggered Drug Release and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. daikinchemicals.com [daikinchemicals.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ecetoc.org [ecetoc.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

Methodological & Application

Synthesis of Photoresponsive MOFs using Azobenzene-4,4'-dicarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of photoresponsive Metal-Organic Frameworks (MOFs) utilizing the photochromic linker, azobenzene-4,4'-dicarboxylic acid. The reversible trans-cis isomerization of the azobenzene (B91143) moiety upon light irradiation allows for dynamic control over the MOF's properties, opening avenues for applications in gas storage, separation, catalysis, and drug delivery.[1][2][3]

Overview and Applications

Photoresponsive MOFs are a class of "smart" materials that can undergo a structural change in response to light.[1][2] The integration of this compound into the MOF structure imparts this photoswitchable capability. The trans isomer is generally the more thermodynamically stable state, but upon irradiation with UV light, it can convert to the non-planar cis isomer.[3] This process is often reversible by exposing the material to visible light or through thermal relaxation.[3]

This photo-isomerization can lead to changes in the MOF's pore size, polarity, and overall framework flexibility, which can be harnessed for various applications:

-

Controlled Guest Release: The change in pore environment can be used to trigger the release of encapsulated molecules, such as drugs.

-

Switchable Adsorption and Separation: The affinity of the MOF for certain gases or molecules can be modulated by light, enabling on-demand separation processes.[3]

-

Photocatalysis: The electronic properties of the MOF can be altered, potentially influencing its catalytic activity.

-

Sensing: The photoresponsive behavior can be exploited for the development of chemical sensors.[1][2]

Synthesis Protocols

Synthesis of this compound Linker

A common method for synthesizing the this compound linker involves the reduction of p-nitrobenzoic acid.[4]

Materials:

-

p-Nitrobenzoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Glucose

-

Glacial acetic acid

-

Distilled water

Procedure:

-

Dissolve 8.0 g (48.0 mmol) of p-nitrobenzoic acid and 26.80 g (670.0 mmol) of NaOH in 120 mL of distilled water.[4]

-

To this solution, add 30 g (166.52 mmol) of glucose as a reducing agent.[4]

-

Allow the solution to be exposed to air overnight at room temperature.[4]

-

Add a 50% concentrated solution of glacial acetic acid and stir the mixture at 50°C for 2 hours.[4]

-

The resulting precipitate of this compound can be collected by filtration, washed with water, and dried.

Caption: Workflow for the synthesis of the azobenzene linker.

Synthesis of Aluminum-based MOF (Al-AZB)

Materials:

-

This compound (H₂AZDC)

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Note: A specific detailed protocol for Al-AZB was referenced but not fully detailed in the provided search results. The following is a general solvothermal synthesis procedure based on similar MOF syntheses.

-

In a typical synthesis, dissolve the this compound and the aluminum salt in DMF in a screw-capped vial.

-

The molar ratio of the linker to the metal salt is a critical parameter and should be optimized.

-

Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120°C) for a designated period (e.g., 24-72 hours).

-

After cooling to room temperature, the crystalline product can be collected by filtration or centrifugation.

-

Wash the product with fresh DMF and then a solvent like ethanol (B145695) to remove unreacted starting materials.

-

Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Synthesis of Zirconium-based MOF (Zr-AZB)

Materials:

-

This compound (H₂AZDC)

-

Zirconium(IV) chloride (ZrCl₄)

-

N,N-Dimethylformamide (DMF)

-

Modulator (e.g., acetic acid or benzoic acid)

Procedure:

-

Note: A specific detailed protocol for Zr-AZB was referenced but not fully detailed in the provided search results. The following is a general solvothermal synthesis procedure based on UiO-type MOFs.

-

Dissolve ZrCl₄ and the this compound linker in DMF.

-

Add a modulator, such as acetic acid, to the solution. The modulator helps to control the crystallinity and defect density of the MOF.

-

Seal the reaction vessel and heat it in an oven, typically between 100°C and 150°C, for 12 to 48 hours.

-

After the reaction, allow the vessel to cool down.

-

Collect the resulting powder by centrifugation, and wash it repeatedly with DMF and then with a solvent exchange medium like ethanol.

-

Dry the product under vacuum to obtain the activated MOF.

Synthesis of Terbium-based MOF

Materials:

-

This compound (H₂abd)

-

Terbium(III) trifluoromethanesulfonate (B1224126) (Tb(CF₃SO₃)₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Add 0.810 g (3 mmol) of this compound to 5 mL of DMF and sonicate for 10 minutes.[5]

-

To this solution, add 1.21 g (2 mmol) of Tb(CF₃SO₃)₃ dissolved in 5 mL of DMF.[5]

-

Seal the resulting solution in a Teflon-lined autoclave and heat it in an oven at 95°C for 48 hours.[5]

-

Allow the autoclave to cool to room temperature naturally.[5]

-

Prismatic orange crystals of the Tb-MOF can be collected.[5]

Characterization and Performance Data

The synthesized MOFs should be characterized to determine their structure, porosity, thermal stability, and photoresponsive behavior.

Physicochemical Properties

| MOF | Metal Center | Langmuir Surface Area (m²/g) | Thermal Stability (°C) | Notes |

| Al-AZB | Al³⁺ | 2718 | ~300 | Stable in aqueous medium at room temperature.[4] |

| Zr-AZB | Zr⁴⁺ | 1098 | ~300 | Stable in aqueous medium at room temperature.[4] |

| AZ1 | Zn²⁺ | 475.8 | >400 | Synthesized in DMF.[6] |

| AZ2 | Zn²⁺ | 3428 | >400 | Synthesized in DMF under more dilute conditions than AZ1.[6] |

Photoisomerization Kinetics

The photo-isomerization of the azobenzene linker can be studied using UV-Vis spectroscopy. The kinetics of the trans-to-cis isomerization are influenced by the MOF structure and the surrounding solvent.[1]

| Material | Isomer | Half-life (min) in Water at 25°C | Band Gap (eV) |

| This compound | trans | 30 | - |

| Al-AZB | trans | 65-118 | ~2.5 (trans), ~2.4 (cis) |